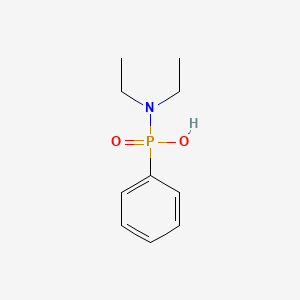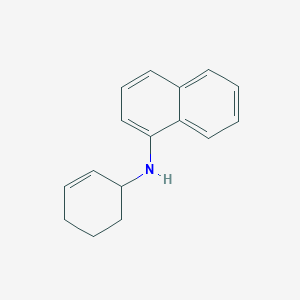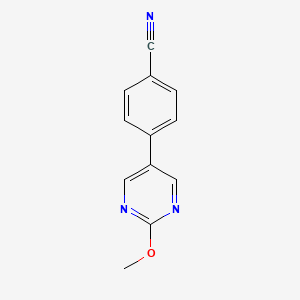
4-(2-Methoxypyrimidin-5-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxypyrimidin-5-yl)benzonitrile is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzonitrile group attached to a methoxypyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyrimidin-5-yl)benzonitrile typically involves the reaction of 4-chloropyrimidine with 4-cyanophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes using microwave-assisted synthesis to reduce reaction times and improve efficiency. The use of less toxic reagents and solvents is also a focus to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methoxypyrimidin-5-yl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Pyrimidine oxides.
Reduction: Amino derivatives of pyrimidine.
Applications De Recherche Scientifique
4-(2-Methoxypyrimidin-5-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Agricultural Chemistry: Employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: Utilized in the synthesis of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxypyrimidin-5-yl)benzonitrile is largely dependent on its application. In medicinal chemistry, it acts by interacting with specific molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The methoxypyrimidine moiety is crucial for binding to the active site of the target enzyme, thereby blocking its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Methoxypyrimidin-5-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-Bromobenzonitrile: Contains a bromine atom instead of the methoxypyrimidine group.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar pyridine structure with a boronic acid ester group.
Uniqueness
4-(2-Methoxypyrimidin-5-yl)benzonitrile is unique due to its combination of the methoxypyrimidine and benzonitrile groups, which confer specific chemical reactivity and biological activity. This makes it a versatile intermediate in the synthesis of various bioactive compounds.
Propriétés
Formule moléculaire |
C12H9N3O |
|---|---|
Poids moléculaire |
211.22 g/mol |
Nom IUPAC |
4-(2-methoxypyrimidin-5-yl)benzonitrile |
InChI |
InChI=1S/C12H9N3O/c1-16-12-14-7-11(8-15-12)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3 |
Clé InChI |
BSJIYHMPNGUPAX-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=N1)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, 6,7-dihydro-2,5,7,7-tetramethyl-](/img/structure/B14136552.png)
![N-(Phenylmethyl)[1,1-biphenyl]-2-amine](/img/structure/B14136556.png)

![(2R)-2-Fluoro-3-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)propyl methanesulfonate](/img/structure/B14136564.png)

![2,6-bis{4-[(E)-phenyldiazenyl]phenyl}pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B14136574.png)

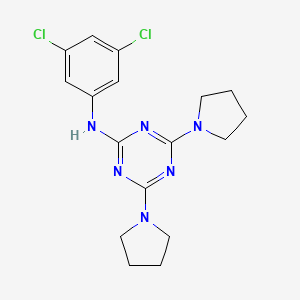
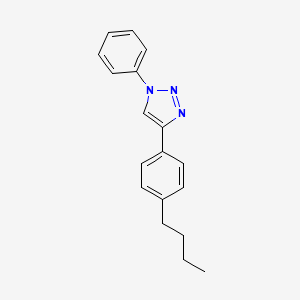
![2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]-N-phenylacetamide](/img/structure/B14136609.png)
![Bicyclo[4.4.1]undeca-1,5,8-triene](/img/structure/B14136613.png)
